Fmoc-NH-PEG12-CH2COOH
Overview
Description
Fmoc-NH-PEG12-CH2COOH is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Mechanism of Action
Target of Action
Fmoc-NH-PEG12-CH2COOH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC . The specific target protein depends on the other ligand that is attached to the linker .
Mode of Action
PROTACs, like this compound, contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC brings the target protein and the E3 ligase into close proximity, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the specific protein being targeted .
Action Environment
The action of this compound, like other PROTACs, takes place intracellularly
Biochemical Analysis
Biochemical Properties
Fmoc-NH-PEG12-CH2COOH plays a crucial role in biochemical reactions as a PROTAC linker. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds . This compound is particularly useful in the synthesis of PROTACs, which contain two different ligands connected by a linker: one ligand for an E3 ubiquitin ligase and the other for the target protein .
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of target proteins. PROTACs, synthesized using this compound, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. By removing specific proteins, PROTACs can modulate cellular functions and potentially treat diseases caused by aberrant protein activity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The Fmoc group can be deprotected to obtain a free amine, which can then be conjugated to other molecules. The terminal carboxylic acid can form stable amide bonds with primary amine groups . In PROTACs, the linker connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial for its effectiveness in biochemical reactions. This compound is stable under recommended storage conditions, typically at -20°C . Long-term effects on cellular function can be observed in in vitro and in vivo studies, where the degradation of target proteins by PROTACs can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At optimal dosages, PROTACs synthesized using this compound can effectively degrade target proteins and modulate cellular functions. At high doses, there may be toxic or adverse effects due to off-target protein degradation or other unintended interactions .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system. By facilitating the ubiquitination and degradation of target proteins, PROTACs synthesized using this compound can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating its distribution . The compound’s localization and accumulation can impact its effectiveness in biochemical reactions and protein degradation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for the effective degradation of target proteins by PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-PEG12-CH2COOH typically involves the following steps:
PEGylation: The initial step involves the attachment of the PEG chain to the amine group.
Fmoc Protection: The amine group is then protected using the Fmoc group.
Carboxylation: The terminal end of the PEG chain is carboxylated to introduce the carboxylic acid group.
The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the reactions. For example, the Fmoc group can be deprotected using a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-PEG12-CH2COOH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators.
Major Products
Free Amine: Obtained after Fmoc deprotection.
Amide Bonds: Formed when the terminal carboxylic acid reacts with primary amines
Scientific Research Applications
Fmoc-NH-PEG12-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar functional groups.
Fmoc-NH-(PEG)2-COOH: Another PEG linker with a different PEG chain length.
Uniqueness
Fmoc-NH-PEG12-CH2COOH is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring enhanced solubility and reduced immunogenicity .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUMHBWFVGVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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